molecular formula C48H78O18 B192429 Soyasaponin I CAS No. 51330-27-9

Soyasaponin I

Numéro de catalogue: B192429
Numéro CAS: 51330-27-9
Poids moléculaire: 943.1 g/mol
Clé InChI: PTDAHAWQAGSZDD-IOVCITQVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Soyasaponin Bb est un saponosid triterpénique que l’on trouve principalement dans le soja et les autres légumineuses. Il appartient au groupe des soyasaponines B, connues pour leurs diverses activités biologiques. Le Soyasaponin Bb a suscité un intérêt considérable en raison de son abondance et de ses propriétés bioactives notables, notamment ses effets anti-inflammatoires, antioxydants et ostéogéniques .

Applications De Recherche Scientifique

Soyasaponin Bb has a wide range of scientific research applications across various fields:

Chemistry:

  • Used as a natural surfactant due to its amphiphilic nature.
  • Studied for its potential to form stable emulsions in food and cosmetic products.

Biology:

Medicine:

Industry:

  • Utilized in the development of functional foods and nutraceuticals due to its health benefits.

Orientations Futures

Soyasaponin I has been reported to possess specific bioactive properties, such as in vitro anti-cancer properties by modulating the cell cycle and inducing apoptosis . It has also been found to alleviate hypertensive intracerebral hemorrhage by inhibiting the renin-angiotensin-aldosterone system . These findings suggest that this compound may serve as an effective drug for the treatment of certain conditions in the future .

Analyse Biochimique

Biochemical Properties

Soyasaponin I interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to modulate the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway . Additionally, it has been associated with the expression of genes such as CYP72A69 and UGT73F4, which are involved in its biosynthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to exhibit anti-cancer properties by modulating the cell cycle and inducing apoptosis . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested to affect the estrogen signaling pathway by indirectly affecting the estrogen receptor or increasing the activity of ERK1 . It also downregulates MyD88 expression and suppresses the recruitments of TLR4 and MyD88 into lipid rafts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . Information on its stability and degradation is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been reported to exhibit significant memory-enhancing effects in passive avoidance, Y-maze, and Morris water maze tests when administered orally to memory-deficient rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP72A69 and UGT73F4 in the soyasaponin biosynthetic pathway

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters. For instance, GmMATE100, a member of the MATE transporter family, has been identified as a transporter responsible for the transport of this compound from the cytoplasm to the vacuole .

Subcellular Localization

The subcellular localization of this compound is primarily in the vacuolar membrane in both plant and yeast cells

Analyse Des Réactions Chimiques

Types de Réactions : Le Soyasaponin Bb subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la réduction.

Réactifs et Conditions Courants :

    Hydrolyse : L’hydrolyse acide ou enzymatique peut décomposer le Soyasaponin Bb en son aglycone et ses composants sucrés.

    Oxydation : Les agents oxydants tels que le peroxyde d’hydrogène peuvent oxyder le Soyasaponin Bb, modifiant potentiellement son activité biologique.

    Réduction : Les agents réducteurs comme le borohydrure de sodium peuvent réduire le Soyasaponin Bb, affectant son intégrité structurelle.

Principaux Produits Formés : L’hydrolyse du Soyasaponin Bb donne généralement son aglycone, le soyasapogénol B, et divers composants sucrés .

4. Applications de la Recherche Scientifique

Le Soyasaponin Bb a un large éventail d’applications de recherche scientifique dans divers domaines :

Chimie :

  • Utilisé comme tensioactif naturel en raison de sa nature amphiphile.
  • Étudié pour son potentiel à former des émulsions stables dans les produits alimentaires et cosmétiques.

Biologie :

Médecine :

Industrie :

  • Utilisé dans le développement d’aliments fonctionnels et de nutraceutiques en raison de ses bienfaits pour la santé.

Comparaison Avec Des Composés Similaires

Le Soyasaponin Bb est unique parmi les soyasaponines en raison de ses activités biologiques spécifiques et de ses caractéristiques structurelles. Des composés similaires comprennent :

Propriétés

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-38,40-42,49-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,27+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDAHAWQAGSZDD-IOVCITQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031429
Record name Soyasaponin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Soyasaponin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51330-27-9
Record name Soyasaponin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51330-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soyasaponin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051330279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soyasaponin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Soyasaponin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 - 240 °C
Record name Soyasaponin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

A: Soyasaponin I acts as a renin inhibitor, targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS) [, ]. This inhibition disrupts the RAAS pathway, ultimately leading to a decrease in blood pressure.

A: Molecular docking simulations and molecular dynamics studies suggest that while this compound binds to the active site of renin, it may not completely block angiotensinogen binding []. This suggests a potential partial non-competitive inhibition mechanism, attenuating the formation of the renin-angiotensinogen complex.

A: Research indicates that this compound inhibits the NF-κB pathway, a key regulator of inflammation [, ]. This inhibition leads to decreased production of pro-inflammatory cytokines (TNF-α and IL-1β), inflammatory mediators (NO and PGE2), and inflammatory enzymes (COX-2 and iNOS) [].

A: this compound has a molecular formula of C48H78O18 and a molecular weight of 943.1 g/mol [, ].

ANone: this compound can be identified through various spectroscopic techniques. Key data points include:

  • NMR: 1H and 13C NMR spectra are crucial for structural elucidation, particularly for determining the sugar moiety attachments and stereochemistry [, , , ].
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and fast atom bombardment mass spectrometry (FAB-MS) are used to determine the molecular weight and fragmentation patterns [, , , ].

A: The stability of this compound can be affected by storage conditions. Studies have shown that the ratio of this compound to its DDMP-conjugated form increases with storage time in dehulled peas, suggesting hydrolysis of the conjugate during storage [].

A: this compound itself does not possess catalytic properties. It is a substrate for enzymes like saponin hydrolases that cleave its glycosidic bonds [].

A: Yes, molecular docking simulations and molecular dynamics studies have been employed to investigate the interaction of this compound with renin, providing insights into its potential inhibitory mechanism [, ].

A: * Anti-complementary activity: The presence of a trisaccharide group in this compound contributes to its anti-complementary activity, which is more potent compared to diglycosidic or monoglycosidic analogs []. The free acid form of the glucuronic acid moiety also plays a crucial role in this activity [].* Anti-HSV-1 activity: The presence of a glucosyl unit in the central sugar moiety enhances anti-HSV-1 activity []. Additionally, a carbonyl group at C-22 of the aglycone moiety contributes more to the activity than a hydroxyl group at the same position, while a hydroxyl group at C-24 might reduce the activity [].* Hepatoprotective activity: Studies comparing this compound with its aglycone (soyasapogenol B) and its metabolites (soyasapogenol B monoglucuronide, Soyasaponin III) indicate that the type and number of sugar moieties attached to the aglycone influence the hepatoprotective activity [, ].

A: this compound exhibits low absorption in human intestinal cells and undergoes significant metabolism by gut microorganisms, leading to low bioavailability []. Formulating strategies that enhance its stability in the gastrointestinal tract and improve its absorption could increase its bioavailability.

ANone: Specific SHE regulations concerning this compound are currently unavailable as it is not yet a registered pharmaceutical product.

A: Studies show limited absorption of this compound in the human gut []. It is primarily metabolized by intestinal microflora into soyasapogenol B, which is then excreted in feces [, ].

A:
Anti-inflammatory activity: LPS-stimulated mouse peritoneal macrophages have been used to assess the inhibitory effects of this compound on inflammatory markers [].* Hepatoprotective activity: Primary cultures of rat hepatocytes have been used to evaluate the protective effects of this compound and its analogs against immunologically-induced liver injury [].* Cytotoxicity:* Various cancer cell lines, including A549, MCF7, HeLa, and HepG2, have been used to assess the cytotoxic potential of this compound and its metabolite, soyasapogenol B [].

A: * Hypertension: Spontaneously hypertensive rats have been used to investigate the anti-hypertensive effects of this compound [].* Colitis: The TNBS-induced colitis mouse model has been used to study the anti-inflammatory effects of this compound in vivo [].* Gastric ulcers: Diclofenac-induced gastric ulcers in rats have been used to investigate the gastroprotective effects of this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.